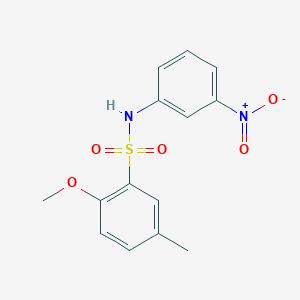
2-ethyl-N-(2-methyl-3-nitrophenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-N-(2-methyl-3-nitrophenyl)butanamide is a chemical compound that belongs to the family of amides. It is also known by its chemical name, N-(2-methyl-3-nitrophenyl)-2-ethylbutanamide. This compound has been widely used in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of 2-ethyl-N-(2-methyl-3-nitrophenyl)butanamide involves its interaction with voltage-gated sodium channels. This compound binds to the channel's pore-forming alpha subunit and alters its gating properties, resulting in a decrease in the channel's ability to conduct sodium ions. This, in turn, affects the ability of neurons to generate and propagate action potentials, leading to changes in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-ethyl-N-(2-methyl-3-nitrophenyl)butanamide depend on its concentration and the specific ion channel subtype it interacts with. At low concentrations, this compound can selectively inhibit certain sodium channel subtypes, leading to a reduction in neuronal excitability and pain perception. At higher concentrations, however, it can also affect other ion channels and lead to more widespread effects on neuronal function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-ethyl-N-(2-methyl-3-nitrophenyl)butanamide in lab experiments is its ability to selectively target specific sodium channel subtypes. This allows researchers to investigate the function of these channels in a more precise manner. However, one limitation is that this compound can also affect other ion channels and lead to off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research involving 2-ethyl-N-(2-methyl-3-nitrophenyl)butanamide. One area of interest is the development of more selective and potent sodium channel inhibitors that can be used as potential analgesics. Another direction is the investigation of the role of sodium channels in neurological disorders, such as epilepsy and multiple sclerosis, and the potential use of sodium channel inhibitors as therapeutic agents. Additionally, the effects of this compound on other ion channels and neuronal processes, such as synaptic transmission and plasticity, warrant further investigation.
Métodos De Síntesis
The synthesis of 2-ethyl-N-(2-methyl-3-nitrophenyl)butanamide involves the reaction between 2-methyl-3-nitroaniline and 2-ethylbutanoyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The product is obtained by filtration and recrystallization.
Aplicaciones Científicas De Investigación
2-ethyl-N-(2-methyl-3-nitrophenyl)butanamide has been used in scientific research to study the function of ion channels in the nervous system. Specifically, it has been used to investigate the properties of voltage-gated sodium channels, which are critical for the generation and propagation of action potentials in neurons. This compound has also been used to study the effects of drugs and toxins on ion channels, as well as the mechanisms underlying pain perception.
Propiedades
IUPAC Name |
2-ethyl-N-(2-methyl-3-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-4-10(5-2)13(16)14-11-7-6-8-12(9(11)3)15(17)18/h6-8,10H,4-5H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVZVCOVXGIUGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5757090.png)
![N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5757097.png)



![2-[4-(1-azepanyl)-2-quinazolinyl]-6-methoxyphenol](/img/structure/B5757138.png)



![1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide](/img/structure/B5757162.png)
![N-methyl-N-[(4-methylphenyl)sulfonyl]-N'-(phenylsulfonyl)benzenecarboximidamide](/img/structure/B5757169.png)
![1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5757177.png)

